molecular formula C18H17FN2OS2 B12013168 2-[(2-fluorobenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-[(2-fluorobenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12013168
M. Wt: 360.5 g/mol
InChI Key: NUULZMSJTBDEFP-UHFFFAOYSA-N
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Description

2-[(2-fluorobenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with the molecular formula C18H17FN2OS2. This compound is notable for its unique structure, which includes a fluorobenzyl group, a sulfanyl group, and a tetrahydrobenzothieno pyrimidinone core. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of 2-[(2-fluorobenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the Benzothieno Core: This step involves the cyclization of appropriate precursors to form the benzothieno ring system.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via nucleophilic substitution reactions.

    Formation of the Pyrimidinone Ring: This step involves the cyclization of intermediates to form the pyrimidinone ring.

    Final Functionalization:

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-[(2-fluorobenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(2-fluorobenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-[(2-fluorobenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The fluorobenzyl group and sulfanyl group play crucial roles in its binding to target proteins and enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

2-[(2-fluorobenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can be compared with other similar compounds, such as:

  • 2-[(4-fluorobenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
  • 2-[(2-fluorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
  • 2-[(3-fluorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one

These compounds share similar core structures but differ in the position and nature of substituents, which can lead to differences in their chemical properties and biological activities. The uniqueness of 2-[(2-fluorobenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro1

Properties

Molecular Formula

C18H17FN2OS2

Molecular Weight

360.5 g/mol

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-3-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C18H17FN2OS2/c1-21-17(22)15-12-7-3-5-9-14(12)24-16(15)20-18(21)23-10-11-6-2-4-8-13(11)19/h2,4,6,8H,3,5,7,9-10H2,1H3

InChI Key

NUULZMSJTBDEFP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(N=C1SCC3=CC=CC=C3F)SC4=C2CCCC4

Origin of Product

United States

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